molecular formula C19H25N3O3S B2704263 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide CAS No. 2034506-65-3

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide

Cat. No.: B2704263
CAS No.: 2034506-65-3
M. Wt: 375.49
InChI Key: PPTALNIWEFVDCW-UHFFFAOYSA-N
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Description

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is a useful research compound. Its molecular formula is C19H25N3O3S and its molecular weight is 375.49. The purity is usually 95%.
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Scientific Research Applications

Development as Mycobacterium tuberculosis Inhibitors

A notable application of derivatives similar to 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide is in the development of novel inhibitors against Mycobacterium tuberculosis. Pedgaonkar et al. (2014) designed a series of substituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives targeting Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). Among the compounds tested, one was identified as a promising compound due to its effective inhibition of InhA and non-cytotoxic properties at certain concentrations, highlighting its potential as a therapeutic agent against tuberculosis Pedgaonkar et al., 2014.

Synthesis and Antitumor Activity

Albratty et al. (2017) explored the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives involving similar structures. The study aimed to investigate these compounds' antitumor activity, revealing that some exhibited promising inhibitory effects on different cell lines. This research indicates the potential utility of such derivatives in developing new antitumor agents Albratty et al., 2017.

Antimicrobial Nano-Materials

Mokhtari and Pourabdollah (2013) synthesized N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and evaluated their antimicrobial activities against various pathogenic bacteria and Candida species. The study found that some derivatives were more effective against fungi, suggesting their potential as antifungal agents. The influence of the 2,6-dimethylpiperidine group and substituents on the benzothiazole ring on antimicrobial activity was highlighted, emphasizing the role of chemical modifications in enhancing therapeutic efficacy Mokhtari & Pourabdollah, 2013.

Antibacterial Activity of Acetamide Derivatives

Iqbal et al. (2017) conducted a study on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. The research demonstrated moderate inhibitory activity against both Gram-negative and Gram-positive bacterial strains, with certain compounds showing heightened activity. This study underscores the utility of such compounds in developing antibacterial agents Iqbal et al., 2017.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c23-18(12-22-16-3-1-2-4-17(16)25-19(22)24)20-11-14-5-8-21(9-6-14)15-7-10-26-13-15/h1-4,14-15H,5-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTALNIWEFVDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CN2C3=CC=CC=C3OC2=O)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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